3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid
Description
3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative characterized by a carboxylic acid group at position 2, a cyano substituent at position 3, a methyl group at position 4, and an ethoxycarbonyl moiety at position 3. This compound’s multifunctional structure renders it a candidate for diverse applications, including medicinal chemistry and materials science. Its reactivity and biological activity are influenced by the electron-withdrawing cyano and ethoxycarbonyl groups, which modulate solubility, stability, and intermolecular interactions.
Properties
Molecular Formula |
C10H10N2O4 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
3-cyano-5-ethoxycarbonyl-4-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c1-3-16-10(15)7-5(2)6(4-11)8(12-7)9(13)14/h12H,3H2,1-2H3,(H,13,14) |
InChI Key |
LLILTSNWYVVIME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C(=O)O)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of isovaleraldehyde with cyanothioacetamide and ethyl acetoacetate (or its enamine) in ethanol at room temperature in the presence of morpholine . This reaction yields the desired pyrrole derivative through a series of intermediate steps.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on cost-effectiveness, yield optimization, and environmental considerations. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and eco-friendly reagents, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of aminopyrrole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to achieve optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, such as aminopyrroles, hydroxypyrroles, and alkylated pyrroles. These derivatives exhibit diverse chemical and biological properties, making them valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are used in the development of new materials and catalysts.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and carboxylic acid groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and participate in electrostatic interactions contributes to its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Mono(ethoxycarbonyl)porphyrins (5a) and Monocyanoporphyrins (5b)
Porphyrins with ethoxycarbonyl or cyano substituents, such as 5a and 5b, share structural similarities with the target compound. Key findings include:
- Synthetic Challenges: Cyclotetramerization of pyrrole derivatives with ethoxycarbonyl (5a) yields 27% under optimized conditions using BF₃·Et₂O. In contrast, introducing a cyano group (5b) drastically reduces the yield to 6% . This highlights the steric and electronic challenges posed by cyano substituents during synthesis.
- However, cyano groups may disrupt planarization due to steric hindrance, affecting aggregation behavior.
DNA-Binding Pyrrole Derivatives
Ethoxycarbonyl positioning significantly impacts biological activity:
- AV-153 Na (ethoxycarbonyl at positions 3 and 5) exhibits strong DNA-binding via hyperchromic and bathochromic effects. Replacing ethoxycarbonyl with propoxycarbonyl (J-4-96) reduces DNA affinity by 30-fold . This underscores the importance of ethoxycarbonyl’s size and electron-withdrawing capacity in DNA interactions.
- Relevance to Target Compound: The ethoxycarbonyl group in the target compound may similarly enhance DNA binding, though the presence of a cyano group could alter specificity or affinity compared to AV-153 Na.
Aldose Reductase Inhibitors
A pyrido[4,3-b]indole derivative with ethoxycarbonyl (compound 1) inhibits aldose reductase (ALR2) with an IC₅₀ in the nanomolar range and high selectivity (750-fold over ALR1) . While the target compound’s pyrrole core differs structurally, its ethoxycarbonyl group may contribute to similar enzyme inhibition mechanisms, albeit scaffold-dependent.
4-Acetyl-5-methyl-3-(propan-2-yl)-1H-pyrrole-2-carboxylic Acid
This analog (CAS 1423024-14-9) lacks cyano and ethoxycarbonyl groups but features acetyl and isopropyl substituents . Key differences include:
- Solubility and Reactivity: The absence of ethoxycarbonyl and cyano groups likely increases hydrophobicity, reducing aqueous solubility.
- Biological Activity : The acetyl group may participate in hydrogen bonding, but the lack of strong electron-withdrawing groups could diminish DNA-binding or enzymatic interactions compared to the target compound.
Biological Activity
3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The chemical formula of 3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid is with a molecular weight of approximately 253.26 g/mol. It features a pyrrole ring substituted with cyano, ethoxycarbonyl, and carboxylic acid functional groups, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid exhibit a range of biological activities, including:
- Anticancer Activity : Pyrrole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that specific modifications on the pyrrole structure can enhance selectivity and potency against various cancer cell lines.
- Antimicrobial Properties : Some pyrrole derivatives possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
- Anti-inflammatory Effects : Certain compounds in this class are noted for their ability to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
Anticancer Activity
A study focusing on pyrrole derivatives reported significant anticancer properties linked to structural modifications. The introduction of various substituents at specific positions on the pyrrole ring can lead to enhanced cytotoxic effects against cancer cell lines such as HeLa and MCF-7.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid | HeLa | 10.5 | |
| Similar Pyrrole Derivative | MCF-7 | 8.2 |
Antimicrobial Activity
The antimicrobial efficacy of 3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid has been evaluated against several bacterial strains. The results indicate that the compound exhibits moderate antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.
Case Studies
- Case Study on Anticancer Efficacy : A recent investigation into the effects of pyrrole derivatives on cancer cell lines revealed that structural variations significantly influenced their antiproliferative activity. The study highlighted the importance of the ethoxycarbonyl group in enhancing bioactivity against breast cancer cells.
- Case Study on Antimicrobial Properties : Another study assessed the antimicrobial potential of various pyrrole derivatives, including 3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid, demonstrating promising results against resistant bacterial strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
